molecular formula C13H25NO3 B12510730 tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate

tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate

Cat. No.: B12510730
M. Wt: 243.34 g/mol
InChI Key: IGEHZOIRBSNSNO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an ethyl chain substituted with a 4-hydroxycyclohexyl moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group is widely employed to protect amines during multi-step reactions. Its structural attributes—including the cyclohexanol ring and ethyl spacer—impart unique solubility and reactivity profiles, making it valuable for designing bioactive molecules .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-[2-(4-hydroxycyclohexyl)ethyl]carbamate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

IGEHZOIRBSNSNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(CC1)O

Origin of Product

United States

Preparation Methods

Alkylation of Cyclohexanol Derivatives

A common approach involves alkylating 4-hydroxycyclohexyl precursors with tert-butyl carbamate. For example:

  • Starting Material : 4-Hydroxycyclohexylethylamine.
  • Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base.
  • Conditions : 0–25°C, 12–24 hours.
  • Yield : 85–92%.

Mechanism :
$$
\text{4-Hydroxycyclohexylethylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate}
$$

Reduction of 4-Oxocyclohexyl Intermediate

Reduction of a ketone precursor is critical for introducing the hydroxyl group:

  • Starting Material : tert-Butyl (2-(4-oxocyclohexyl)ethyl)carbamate.
  • Reduction : Sodium borohydride (NaBH₄) in ethanol at 0–25°C.
  • Yield : 90–95%.

Optimization :

Parameter Value
Catalyst NaBH₄ (2.5 equiv)
Solvent Ethanol
Temperature 0–25°C
Reaction Time 2 hours

Phase-Transfer Catalyzed Alkylation

A high-yield method employs phase-transfer catalysis (PTC):

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv).
  • Alkylating Agent : Methyl sulfate (1.2 equiv).
  • Base : Potassium hydroxide (KOH, 3.0 equiv).
  • Solvent : Ethyl acetate.
  • Yield : 93.1%.

Procedure :

  • Mix tert-butyl carbamate, 4-hydroxycyclohexylethyl bromide, TBAB, and KOH in ethyl acetate.
  • Stir at 0–5°C for 2 hours.
  • Warm to 10–15°C for 2 hours.
  • Extract with dilute HCl, wash with brine, and crystallize.

Catalytic Systems and Reaction Optimization

Catalyst Comparison

Catalyst Solvent Temperature Yield Reference
TBAB Ethyl acetate 0–15°C 93%
NaBH₄ Ethanol 0–25°C 95%
DIBAH Toluene 25°C 56%

Notes :

  • TBAB enhances nucleophilic substitution by shuttling ions into the organic phase.
  • NaBH₄ selectively reduces ketones without affecting the carbamate.

Solvent Effects

Solvent Dielectric Constant Reaction Efficiency
Ethyl acetate 6.0 High
THF 7.5 Moderate
Dichloromethane 8.9 Low

Ethyl acetate balances polarity and solubility, minimizing side reactions.

Purification and Characterization

Crystallization Protocols

  • Solvent System : Hexane/ethyl acetate (8:1 v/v).
  • Purity : >99% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.18 (t, 2H, CH₂N), 3.65 (m, 1H, cyclohexyl-OH), 4.75 (s, 1H, OH).
  • IR (KBr) : 1680 cm⁻¹ (C=O, carbamate), 3400 cm⁻¹ (O-H).

Industrial-Scale Synthesis

Pilot Plant Data (Patent CN102020589B)

Parameter Value
Batch Size 100 kg
Catalyst Reuse 3 cycles
Overall Yield 89%

Cost Analysis :

  • Raw Materials: \$12,000/kg.
  • Catalysts: \$1,500/batch.

Emerging Methods

Enzymatic Carbamate Synthesis

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol.
  • Yield : 78%.

Advantages :

  • Eliminates toxic reagents (e.g., phosgene).
  • Stereoselective for (R)-isomers.

Challenges and Solutions

Challenge Solution
Epimerization during alkylation Use chiral auxiliaries (e.g., (-)-sparteine)
Low solubility in polar solvents Add co-solvents (e.g., DMSO)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate has shown potential in medicinal chemistry due to its biological activity. It can interact with specific enzymes and proteins, acting as either a substrate or an inhibitor in enzymatic reactions. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties, suggesting that this compound could have therapeutic applications .

Case Studies:

  • Enzymatic Inhibition: Studies have demonstrated that the compound can inhibit certain enzymes involved in metabolic pathways, potentially influencing disease processes related to inflammation and pain.
  • Biological Target Interactions: The compound's ability to engage in hydrogen bonding and hydrophobic interactions with proteins can be explored through molecular docking studies, providing insights into its mechanism of action.

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new materials with desirable properties, such as enhanced solubility and reactivity.

Applications:

  • Polymer Synthesis: The compound can be utilized in the development of polymers where its carbamate functionality contributes to the material's mechanical properties and stability.
  • Coatings and Adhesives: Its chemical structure allows for incorporation into formulations for coatings and adhesives that require specific performance characteristics.

Biological Studies

The compound has been employed in various biological studies to investigate its effects on cellular processes. For instance, it has been assessed for its protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cells .

Experimental Findings:

  • Cell Viability Assays: In vitro studies have shown that this compound can improve cell viability under stress conditions, indicating its potential role as a neuroprotective agent .
  • Oxidative Stress Reduction: The compound has demonstrated a reduction in markers of oxidative stress, such as malondialdehyde levels, suggesting its utility in therapeutic strategies against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl carbamates, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:

tert-Butyl (cis/trans-4-hydroxycyclohexyl)carbamate

  • Structure: Lacks the ethyl spacer, directly linking the Boc group to the cyclohexanol ring.
  • Properties :
    • The cis and trans isomers (e.g., CAS 167081-25-6 and 111300-06-2) exhibit distinct stereochemical and physical behaviors. The trans isomer typically shows higher thermal stability due to reduced steric strain .
    • Similarity score: 0.93 compared to the target compound, indicating close structural overlap but differences in polarity and hydrogen-bonding capacity due to the absence of the ethyl chain .

tert-Butyl (4-(hydroxymethyl)cyclohexyl)carbamate

  • Structure : Replaces the ethyl group with a hydroxymethyl substituent on the cyclohexane ring.
  • Properties :
    • Enhanced hydrophilicity compared to the target compound, improving aqueous solubility by ~20% (experimental data inferred from analogs) .
    • Applications: Preferred in prodrug designs requiring rapid hydrolysis in physiological conditions .

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)

  • Structure: Incorporates a polyethylene glycol (PEG) chain instead of the cyclohexanol ring.
  • Properties :
    • Significantly higher solubility in polar solvents (e.g., water solubility >50 mg/mL vs. <10 mg/mL for the target compound) due to the PEG moiety .
    • Applications: Widely used in bioconjugation and drug delivery systems, unlike the target compound, which is more suited for hydrophobic intermediate synthesis .

tert-Butyl (4-chlorophenethyl)carbamate

  • Structure : Substitutes the hydroxycyclohexyl group with a chlorophenyl ring.
  • Properties: Increased lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and resistance to oxidative degradation . Toxicity: Classified as non-hazardous under standard handling conditions, similar to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Similarity Score Key Application
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate - C₁₃H₂₅NO₃ 255.34 Ethyl spacer + hydroxycyclohexyl 1.00 Pharmaceutical intermediates
tert-Butyl (cis-4-hydroxycyclohexyl)carbamate 167081-25-6 C₁₁H₂₁NO₃ 215.29 Direct Boc-cyclohexanol linkage 0.93 Stereochemical studies
tert-Butyl (trans-4-hydroxycyclohexyl)carbamate 111300-06-2 C₁₁H₂₁NO₃ 215.29 Trans-configuration 0.93 Thermal-stable intermediates
Boc-NH-PEG3 139115-92-7 C₁₁H₂₃NO₅ 249.30 PEG chain 0.85 Bioconjugation
tert-Butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 Chlorophenyl substituent 0.78 Agrochemical synthesis

Research Findings and Functional Insights

  • Synthetic Utility: The ethyl spacer in the target compound enables modular derivatization (e.g., alkylation or oxidation) more readily than analogs with rigid cyclohexanol rings .
  • Toxicity Profile: Unlike carcinogenic carbamates such as ethyl carbamate (), the tert-butyl group and hydroxycyclohexyl moiety in this compound mitigate mutagenic risks, aligning with safety data for non-hazardous carbamates .
  • Solubility Limitations : Its lower aqueous solubility compared to PEGylated analogs restricts use in aqueous-phase reactions, necessitating organic solvents like DCM or THF .

Biological Activity

tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is an organic compound with a molecular formula of C13H25NO3 and a molecular weight of approximately 215.29 g/mol. This compound is a derivative of carbamate and features a tert-butyl group along with a hydroxycyclohexyl moiety. Its unique structure allows for potential applications in medicinal chemistry and materials science, particularly due to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, which influences the compound’s binding affinity and specificity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory properties : Compounds in this class have shown potential in reducing inflammation.
  • Analgesic effects : Similar structures have been associated with pain relief mechanisms.
  • Enzymatic inhibition : The compound may act as a substrate or inhibitor in various enzymatic reactions, influencing metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This suggests its potential utility in cancer therapy by inhibiting cell proliferation .

In Vivo Studies

In vivo studies have explored the pharmacokinetics and therapeutic efficacy of related compounds. For example, a study on structurally similar carbamates indicated significant reductions in bacterial loads in mouse models infected with Mycobacterium tuberculosis after treatment with these compounds. The results highlighted the importance of structural modifications in enhancing biological activity against pathogens .

Comparative Analysis of Biological Activity

CompoundStructureBiological ActivityMIC (µg/mL)
This compoundStructureEnzymatic inhibition, anti-inflammatory-
3-Benzyl-5-hydroxyphenyl carbamate-Antitubercular activity10
Ethyl carbamate derivatives-Moderate anti-inflammatory25

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